molecular formula C50H96O7 B12642256 Didocosyl hydrogen citrate CAS No. 93776-46-6

Didocosyl hydrogen citrate

Cat. No.: B12642256
CAS No.: 93776-46-6
M. Wt: 809.3 g/mol
InChI Key: GAPKKWUPBDRGSG-UHFFFAOYSA-N
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Description

Didocosyl hydrogen citrate is a chemical compound with the molecular formula C50H96O7 and a molecular weight of 809.29 g/mol It is a derivative of citric acid, where the hydrogen atoms of the hydroxyl groups are replaced by didocosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didocosyl hydrogen citrate typically involves the esterification of citric acid with didocosyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Didocosyl hydrogen citrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

Didocosyl hydrogen citrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products

Mechanism of Action

The mechanism of action of didocosyl hydrogen citrate involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. This property makes it useful in preventing oxidative damage and stabilizing reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Didodecyl hydrogen citrate: Similar in structure but with shorter alkyl chains.

    Disodium citrate: A salt form of citric acid with different properties and applications

Uniqueness

Didocosyl hydrogen citrate is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring water-repellent characteristics and enhanced stability .

Properties

CAS No.

93776-46-6

Molecular Formula

C50H96O7

Molecular Weight

809.3 g/mol

IUPAC Name

5-docosoxy-3-docosoxycarbonyl-3-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-56-48(53)46-50(55,45-47(51)52)49(54)57-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h55H,3-46H2,1-2H3,(H,51,52)

InChI Key

GAPKKWUPBDRGSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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